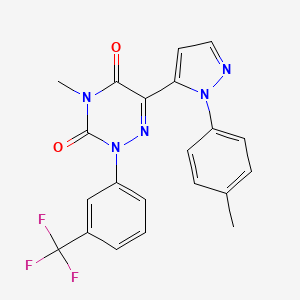

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

This compound is a triazine-dione derivative featuring a pyrazole moiety substituted with a 4-methylphenyl group and a triazine core modified with a 3-(trifluoromethyl)phenyl group. Triazine-diones are heterocyclic systems known for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development .

Properties

IUPAC Name |

4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2/c1-13-6-8-15(9-7-13)28-17(10-11-25-28)18-19(30)27(2)20(31)29(26-18)16-5-3-4-14(12-16)21(22,23)24/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWBSVRQHVNTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

Substitution on the triazine ring: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines or hydrazines, followed by further substitution reactions to introduce the desired functional groups.

Coupling reactions: The final step may involve coupling the pyrazole and triazine intermediates using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

Pharmaceuticals: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Agriculture: Possible application as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants or pests.

Materials Science: Utilization in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogues (Table 1) with variations in substituents on the triazine and pyrazole rings. These modifications critically influence physicochemical properties and biological interactions.

Table 1: Structural and Functional Comparison of Triazine-Dione Derivatives

*Calculated based on molecular formula C₂₁H₁₇F₃N₆O₂.

Key Observations:

Substituent Effects on Lipophilicity and Stability :

- The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (-OCH₃, logP ~2.8) or fluoro (-F, logP ~2.9) substituents. This enhances membrane permeability and metabolic resistance .

- The discontinued status of the methoxy analogue (CAS 321538-29-8) suggests challenges in synthesis or stability, possibly due to hydrolytic sensitivity of the methoxy group .

Biological Implications :

- Fluorine in the 4-fluorophenyl analogue improves bioavailability by reducing oxidative metabolism, a common strategy in drug design .

- The 4-methylphenyl group on the pyrazole in the target compound may sterically hinder enzymatic degradation, extending half-life .

Synthetic Pathways :

- Pyrazole rings in these compounds are synthesized via hydrazine-chalcone cyclization (e.g., ), while triazine-dione cores likely form via cyclocondensation of urea derivatives or amidines .

Research Findings and Limitations

- Crystallographic Data: Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX .

Biological Activity

The compound 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 477709-53-8) is a triazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 427.39 g/mol . The presence of the trifluoromethyl group and the pyrazole moiety contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) suggest potent activity comparable to established antibiotics .

- Antioxidant Properties : The compound has shown notable antioxidant activity in DPPH radical scavenging assays. This property is crucial in mitigating oxidative stress-related disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar structures may inhibit cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties .

The biological activities of 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound potentially inhibits key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.

- Radical Scavenging : The structural features allow for effective neutralization of free radicals, contributing to its antioxidant capacity.

- Molecular Interactions : Computational studies have suggested favorable binding interactions with biological targets, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- A study reported the synthesis of various pyrazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with similar structural characteristics exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Another investigation into the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro. This suggests its potential use in therapeutic applications aimed at oxidative stress-related diseases .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Cyclocondensation : Reacting substituted hydrazines with carbonyl precursors under acidic reflux (e.g., glacial acetic acid with HCl) to form pyrazole or triazine intermediates .

- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization (ethanol or chloroform/petroleum ether) to isolate the final product. Monitor purity via TLC and gas chromatography .

- Optimization : Adjust reaction time (5–8 hours for pyrazole formation) and stoichiometry (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives) to maximize yield (80–85%) .

Q. How can spectroscopic techniques confirm the molecular structure of the compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent integration and chemical shifts. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in -NMR, while pyrazole protons resonate as doublets (δ 6.7–7.7 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm) and triazine ring vibrations (C-N stretching, ~1500–1600 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EIMS, observing parent ion peaks (e.g., m/z 356 for a related triazine derivative) .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and DFT-optimized structures be resolved?

- Methodological Answer :

- X-ray Diffraction : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecules) to resolve hydrogen bonding and torsional angles. Compare experimental bond lengths/angles with DFT outputs .

- DFT Calibration : Employ the B3LYP/6-311G(d,p) basis set to optimize geometry. Use Gaussian or ORCA software to calculate electrostatic potential (MEP) surfaces and Mulliken charges. Discrepancies >0.05 Å in bond lengths may indicate solvation effects or crystal packing forces .

- Validation : Overlay experimental (ORTEP-III) and computational structures using Mercury or VMD software to visualize deviations .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC-MS to identify hydrolytic by-products (e.g., cleavage of the triazine ring) .

- Photolysis : Expose to UV light (254–365 nm) and analyze photoproducts using LC-QTOF-MS. The trifluoromethyl group may resist degradation, while pyrazole rings undergo oxidation .

- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC) and bioaccumulation potential (log K via shake-flask method) .

Q. What challenges arise in refining crystal structures of this compound using SHELX?

- Methodological Answer :

- Disorder Handling : For flexible groups (e.g., 4-methylphenyl), apply PART instructions and isotropic displacement parameters (U) to model split positions .

- Hydrogen Bonding : Use DFIX and DANG restraints to fix N–H⋯O/C distances (e.g., 2.8–3.0 Å) observed in R(8) motifs .

- Twinned Data : Employ TWIN/BASF commands for non-merohedral twinning. Validate refinement with R < 0.05 and GooF ≈ 1.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.